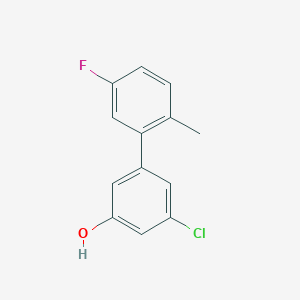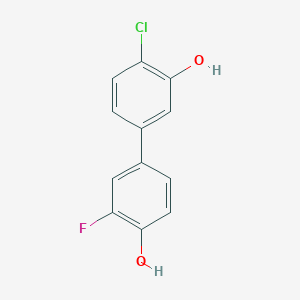
5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, is a chemical compound with a molecular weight of 254.64 g/mol and a melting point of 92-94°C. It is a white crystalline solid that is soluble in organic solvents, such as ethanol and methanol. 5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, is a versatile compound with a wide range of applications in scientific research, including organic synthesis, drug development, and biochemistry.
科学研究应用
5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as 5-chloro-2-formylthiophene-4-carboxylic acid and 5-chloro-2-formylthiophene-4-sulfonic acid. It has also been used in the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. In addition, it has been used in the synthesis of various polymers, such as polyurethanes and polyesters.
作用机制
The mechanism of action of 5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, is not yet fully understood. However, it is believed to interact with various biological targets, including enzymes, receptors, and transporters. It is also believed to interact with various proteins and lipids, which may lead to changes in the structure and function of cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, are not yet fully understood. However, it is believed to have antifungal and anti-inflammatory properties, as well as the potential to modulate the activity of various enzymes and receptors. In addition, it has been shown to have an inhibitory effect on the growth of certain cancer cells.
实验室实验的优点和局限性
The main advantage of using 5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, in lab experiments is its versatility. It can be used in a wide range of organic synthesis reactions and has been used in the synthesis of various pharmaceuticals and polymers. However, one of the main limitations of using this compound in lab experiments is its relatively low yield. In addition, it may be difficult to obtain in large quantities.
未来方向
The potential future directions of 5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug development and biochemistry. In addition, further research into the synthesis of this compound and the optimization of the reaction conditions may lead to improved yields and more efficient production processes. Finally, further research into the structure-activity relationship of this compound may lead to the development of novel compounds with improved properties.
合成方法
5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, can be synthesized by a two-step process. The first step involves the reaction of 4-chloro-3-methylthiophenol with formaldehyde in the presence of a base, such as potassium carbonate, to form 5-(2-formylthiophen-4-yl)-3-chlorophenol. The second step involves the purification of the product using recrystallization from a suitable solvent, such as ethanol. The yield of the reaction is typically in the range of 90-95%.
属性
IUPAC Name |
4-(3-chloro-5-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-9-1-7(2-10(14)4-9)8-3-11(5-13)15-6-8/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKRPVFXVUNCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)C2=CSC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685920 |
Source


|
| Record name | 4-(3-Chloro-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1261982-63-1 |
Source


|
| Record name | 4-(3-Chloro-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














